molecular formula C19H21N7O3 B2631401 ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate CAS No. 1448036-14-3

ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate

Cat. No. B2631401
M. Wt: 395.423
InChI Key: HTELZLVTAUDAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nitrogen-Bridged Purine-Like C-Nucleosides

Compounds related to the specified chemical structure have been utilized in the synthesis of nitrogen-bridged purine-like C-nucleosides. For example, ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate was coupled with aminomethyl- and hydrazino-azines to afford compounds with significant potential in medicinal chemistry due to their resemblance to purine nucleosides, which are key components of DNA and RNA (Khadem, Kawai, & Swartz, 1989).

Anticancer and Antimicrobial Activity

Some derivatives of triazolopyrimidines, which are structurally related to the compound , have shown promising anticancer and antimicrobial activities. For instance, triazolopyrimidine antibiotic essramycin and its derivatives have been synthesized and evaluated for their biological activities, highlighting the potential of these compounds in the development of new therapeutic agents (Battaglia & Moody, 2010).

Molecular Docking and Theoretical Studies

Theoretical and computational studies, including molecular docking and DFT/B3LYP analyses, have been conducted on similar compounds to understand their interaction with biological targets and to predict their physical and chemical properties. Such studies provide insights into the potential pharmaceutical applications of these compounds (Sert et al., 2020).

Synthesis and Transformations

Research on the synthesis and transformations of pyrimidine and triazole derivatives has led to the development of novel synthetic routes and the discovery of new compounds with potential applications in various fields of chemistry and pharmacology. These studies often involve the exploration of novel reactions and the development of methodologies for the synthesis of complex heterocyclic compounds (Lashmanova et al., 2019).

Tuberculostatic Activity

Compounds within this chemical class have also been investigated for their tuberculostatic activity, offering a promising avenue for the development of new treatments for tuberculosis. The synthesis of structural analogs and their evaluation for biological activity contribute to the identification of potent antituberculous agents (Titova et al., 2019).

properties

IUPAC Name

ethyl 4-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-3-26-17-15(23-24-26)16(20-11-21-17)25-9-13(10-25)18(27)22-14-7-5-12(6-8-14)19(28)29-4-2/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELZLVTAUDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.